molecular formula C21H14BrNO3 B14374790 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile CAS No. 90179-01-4

4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile

Cat. No.: B14374790
CAS No.: 90179-01-4
M. Wt: 408.2 g/mol
InChI Key: YJQYGYHJRHFWIH-UHFFFAOYSA-N
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Description

4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is an organic compound with the molecular formula C21H14BrNO3. This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromo group, a formyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenol with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The formyl group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxybenzonitriles.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile involves its interaction with specific molecular targets. The bromo and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-3-formylphenoxy)benzonitrile: Similar structure but with different substitution patterns.

    4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness

4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

CAS No.

90179-01-4

Molecular Formula

C21H14BrNO3

Molecular Weight

408.2 g/mol

IUPAC Name

4-[4-[(4-bromo-2-formylphenoxy)methyl]phenoxy]benzonitrile

InChI

InChI=1S/C21H14BrNO3/c22-18-5-10-21(17(11-18)13-24)25-14-16-3-8-20(9-4-16)26-19-6-1-15(12-23)2-7-19/h1-11,13H,14H2

InChI Key

YJQYGYHJRHFWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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